molecular formula C7H5BrClN3 B2368232 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1956376-66-1

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2368232
CAS No.: 1956376-66-1
M. Wt: 246.49
InChI Key: ROSAHQWALGNGSC-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, and a methyl group at the 1st position of the imidazo[4,5-c]pyridine core. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes to facilitate the halogenation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
  • 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
  • 1-Methyl-1H-imidazo[4,5-c]pyridine

Uniqueness

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-4-chloro-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-3-11-5-6(12)4(8)2-10-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSAHQWALGNGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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